Ac-2-Nal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

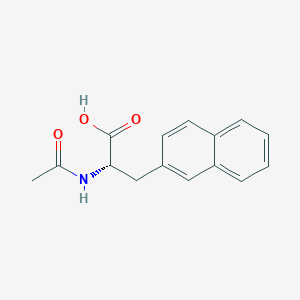

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTIILKZSFKZMS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37439-99-9 | |

| Record name | N-Acetyl-3-(2-naphthyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037439999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-(2-NAPHTHYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21A9PLE39M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of N-Acetyl-L-3-(2-naphthyl)alanine (Ac-2-Nal-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-3-(2-naphthyl)alanine (Ac-2-Nal-OH) is a synthetic derivative of the non-proteinogenic amino acid L-3-(2-naphthyl)alanine. The incorporation of the acetyl group at the N-terminus and the bulky, hydrophobic naphthyl side chain imparts unique physicochemical characteristics to this molecule. These properties are of significant interest in the fields of medicinal chemistry and drug development, particularly in the design of peptides and peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways.

Core Physicochemical Properties

The unique structural features of this compound, namely the N-terminal acetyl cap and the large aromatic side chain, govern its behavior in biological and chemical systems. The acetyl group removes the positive charge of the N-terminal amine, increasing the molecule's overall hydrophobicity and stability towards enzymatic degradation. The naphthyl group provides a large, rigid, and hydrophobic surface that can engage in favorable interactions with biological targets.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound and its parent amino acid is presented in the tables below. It is important to note that some values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid | [1] |

| Synonyms | (S)-N-ACETYL-2-NAPHTHYLALANINE, Ac-L-2-Nal-OH | [1] |

| CAS Number | 37439-99-9 | [1] |

| Molecular Formula | C15H15NO3 | [1][2] |

| Molecular Weight | 257.29 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 185-186 °C | [1] |

| Predicted pKa | ~3.77 (for Fmoc-2-Nal-OH) | [4] |

| Predicted logP | Not available | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol (B129727) and ethanol (B145695). | [5] |

Table 1: Physicochemical Properties of this compound.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid | [6] |

| Synonyms | L-3-(2-naphthyl)alanine, H-2-Nal-OH | [6] |

| CAS Number | 58438-03-2 | [5] |

| Molecular Formula | C13H13NO2 | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

Table 2: Properties of the Parent Amino Acid, L-3-(2-naphthyl)alanine.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of the parent amino acid, L-3-(2-naphthyl)alanine.

Workflow for N-Acetylation of L-3-(2-naphthyl)alanine

A schematic overview of the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve L-3-(2-naphthyl)alanine in a 1 M sodium hydroxide (B78521) solution at room temperature.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Acetylation: Add acetic anhydride dropwise to the cooled solution. Monitor the pH and maintain it in the range of 8-10 by the concurrent addition of 1 M sodium hydroxide.

-

Reaction Completion: Continue stirring for 1-2 hours at 0-5 °C after the addition of acetic anhydride is complete.

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture until the pH reaches approximately 2-3, leading to the precipitation of the product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

-

Drying: Dry the purified product under vacuum over a desiccant.

Determination of pKa

The acid dissociation constant (pKa) of the carboxylic acid group of this compound can be determined by potentiometric titration.

Workflow for pKa Determination

A workflow diagram for the determination of pKa by titration.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water, potentially with a small amount of co-solvent if solubility is low.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method followed by UV-Vis or NMR spectroscopy is a common method for its determination.

Workflow for logP Determination

References

Technical Guide: Synthesis of (S)-N-Acetyl-2-naphthylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for (S)-N-Acetyl-2-naphthylalanine, a chiral non-proteinogenic amino acid derivative of interest in medicinal chemistry and drug development. The document outlines two core strategies: asymmetric synthesis of the (S)-2-naphthylalanine precursor followed by N-acetylation, and enzymatic kinetic resolution of racemic N-acetyl-2-naphthylalanine. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Synthesis Pathways Overview

Two principal routes for the synthesis of (S)-N-Acetyl-2-naphthylalanine are presented:

-

Pathway 1: Asymmetric Synthesis. This pathway involves the enantioselective synthesis of the chiral precursor, (S)-2-naphthylalanine, followed by a standard N-acetylation reaction. The key advantage of this route is the direct formation of the desired enantiomer, potentially leading to higher overall yields of the final product. A notable method for the asymmetric synthesis is the phase-transfer alkylation of a Schiff base of alanine.

-

Pathway 2: Racemic Synthesis and Enzymatic Resolution. This approach begins with a racemic synthesis of 2-naphthylalanine, followed by N-acetylation to produce racemic N-acetyl-2-naphthylalanine. The enantiomers are then separated using enzymatic kinetic resolution, which selectively hydrolyzes or esterifies one enantiomer, allowing for the isolation of the desired (S)-enantiomer. This method is often advantageous due to the simplicity of racemic synthesis and the high enantioselectivity of enzymatic reactions.

Pathway 1: Asymmetric Synthesis of (S)-2-Naphthylalanine and N-Acetylation

This pathway is a two-step process involving the asymmetric synthesis of the (S)-2-naphthylalanine precursor, followed by its N-acetylation.

Step 1: Asymmetric Synthesis of (S)-2-Naphthylalanine via Phase-Transfer Catalysis

A highly effective method for the asymmetric synthesis of α-alkyl-alanines is through the catalytic phase-transfer alkylation of a 2-naphthyl aldimine tert-butyl ester[1][2][3][4][5]. This method has been reported to achieve high enantioselectivities.

-

Formation of the Schiff Base: (S)-Alanine tert-butyl ester is reacted with 2-naphthaldehyde (B31174) to form the 2-naphthyl aldimine tert-butyl ester.

-

Alkylation Reaction:

-

To a solution of the 2-naphthyl aldimine tert-butyl ester (1 equivalent) and a chiral phase-transfer catalyst, such as O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide (0.1 equivalents), in toluene (B28343), the mixture is cooled to -35 °C.

-

A strong base, such as rubidium hydroxide (B78521) (RbOH), is added, and the reaction is stirred vigorously.

-

The appropriate alkylating agent is added, and the reaction is monitored by TLC or HPLC until completion.

-

-

Hydrolysis and Deprotection:

-

The resulting alkylated imine is hydrolyzed under acidic conditions (e.g., with HCl) to remove the Schiff base and yield the tert-butyl ester of (S)-2-naphthylalanine.

-

The tert-butyl ester is then deprotected to give (S)-2-naphthylalanine.

-

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Up to 96% | [2][3] |

| Catalyst | O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | [2][3] |

| Base | Rubidium Hydroxide (RbOH) | [3] |

| Temperature | -35 °C | [2][3] |

Step 2: N-Acetylation of (S)-2-Naphthylalanine

The N-acetylation of the synthesized (S)-2-naphthylalanine can be achieved using acetic anhydride (B1165640) under basic conditions.

-

Dissolve (S)-2-naphthylalanine (1 equivalent) in a brine solution.

-

Add sodium acetate (B1210297) (1.5 equivalents) to the solution.

-

Add acetyl chloride (1.1 equivalents) in acetone (B3395972) dropwise with stirring at room temperature.

-

Stir the reaction mixture for one hour.

-

Add saturated sodium bicarbonate solution until effervescence ceases.

-

Acidify the solution with concentrated HCl to precipitate the product.

-

Filter, wash with cold water, and dry the solid to obtain (S)-N-Acetyl-2-naphthylalanine.

An alternative method involves dissolving the amino acid in a solution of sodium bicarbonate and water, cooling to 0°C, and adding acetic anhydride dropwise while maintaining the temperature and pH.

Workflow for Pathway 1

Pathway 2: Racemic Synthesis, N-Acetylation, and Enzymatic Kinetic Resolution

This pathway offers an alternative route that avoids potentially complex asymmetric synthesis by utilizing a highly selective enzymatic resolution step.

Step 1: Racemic Synthesis of N-Acetyl-2-naphthylalanine

A standard racemic synthesis of 2-naphthylalanine can be performed, for example, via a Strecker synthesis from 2-naphthaldehyde, followed by N-acetylation as described in section 2.2 to yield racemic N-acetyl-2-naphthylalanine.

Step 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution using lipases is a well-established method for separating enantiomers of N-acetylated amino acids. The enzyme selectively catalyzes the hydrolysis of the amide bond or the esterification of the carboxylic acid of one enantiomer, leaving the other enantiomer unreacted.

-

Enzyme Preparation: Immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), is prepared.

-

Reaction Setup:

-

Dissolve racemic N-acetyl-2-naphthylalanine in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Add an acyl acceptor, such as n-butanol, for transesterification, or water for hydrolysis.

-

Add the immobilized lipase to the solution.

-

-

Reaction Conditions:

-

Incubate the mixture at a controlled temperature (e.g., 50 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

-

-

Work-up and Separation:

-

Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

-

The unreacted (S)-N-Acetyl-2-naphthylalanine and the esterified (R)-enantiomer can be separated by extraction or chromatography.

-

The ester can be hydrolyzed back to the (R)-N-acetyl-2-naphthylalanine if desired.

-

The following table presents typical data for lipase-catalyzed kinetic resolutions of N-acetyl amino acids, which can be expected to be similar for N-acetyl-2-naphthylalanine.

| Parameter | Value | Reference |

| Enzyme | Novozym 435 (CALB) | [6] |

| Enantiomeric Excess (ee) of product | >99% | [6][7] |

| Enantiomeric Excess (ee) of substrate | >99% | [6][7] |

| Enantioselectivity (E-value) | >200 | [6][7] |

| Solvent | Toluene or MTBE | [6] |

| Temperature | 50 °C | [6] |

Workflow for Pathway 2

Conclusion

This technical guide has detailed two robust pathways for the synthesis of (S)-N-Acetyl-2-naphthylalanine. The choice between the asymmetric synthesis route and the enzymatic resolution pathway will depend on the specific capabilities and requirements of the laboratory, including access to chiral catalysts and enzymes, and the desired scale of production. Both methods are capable of producing the target molecule with high enantiopurity, a critical factor for its application in drug development and other stereospecific research areas. The provided experimental protocols and quantitative data serve as a solid foundation for the practical implementation of these synthetic strategies.

References

- 1. Highly enantioselective synthesis of alpha-alkyl-alanines via the catalytic phase-transfer alkylation of 2-naphthyl aldimine tert-butyl ester by using O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide [organic-chemistry.org]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. Highly Enantioselective Synthesis of a-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl aldimine tert-butyl ester by using O(9)-Allyl-N(1)-2'3'4'-trifluorobenzylhydrocinchoni -Proceedings of the PSK Conference | Korea Science [koreascience.kr]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-2-naphthylalanine: A Technical Guide to its Application in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-2-naphthylalanine is a synthetic derivative of the non-natural amino acid 2-naphthylalanine. Its primary role in biological research and drug development is not as a standalone bioactive molecule, but as a specialized building block for the synthesis of peptides and peptidomimetics. The incorporation of the N-acetylated naphthylalanine moiety imparts unique structural and physicochemical properties to these peptides, enhancing their therapeutic potential and utility as research tools. This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with N-Acetyl-2-naphthylalanine, with a focus on its impact on the biological activity of the peptides into which it is incorporated.

Physicochemical and Structural Properties

N-Acetyl-2-naphthylalanine is characterized by the presence of a bulky, hydrophobic naphthalene (B1677914) ring attached to an acetylated alanine (B10760859) backbone. These features are pivotal to its utility in peptide design.

| Property | Value/Description | Reference |

| Molecular Formula | C15H15NO3 | [1] |

| Molecular Weight | 257.27 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Key Structural Features | Acetylated N-terminus, Naphthalene side chain | |

| Solubility | Soluble in organic solvents (e.g., DMSO, chloroform), limited water solubility. | |

| Purity | Typically ≥98% (HPLC) | [1] |

Core Biological Applications

The biological significance of N-Acetyl-2-naphthylalanine is primarily observed through the enhanced properties of peptides containing this moiety.

Modulation of Peptide Bioactivity and Specificity

The incorporation of 2-naphthylalanine (a closely related, non-acetylated precursor) into peptides can significantly alter their interaction with biological targets. The bulky and hydrophobic nature of the naphthyl group can enhance binding affinity to receptors and enzymes by increasing hydrophobic interactions within the binding pocket. This makes it a valuable tool for probing protein-ligand interactions and for the development of potent peptide-based therapeutics.

Enhancement of Peptide Stability

N-terminal acetylation is a common strategy to increase the metabolic stability of peptides. The acetyl group protects the N-terminus from degradation by exopeptidases, thereby prolonging the peptide's half-life in biological systems. This is a critical attribute for the development of peptide drugs with improved pharmacokinetic profiles.

Use as a Research Tool in Enzyme Studies

N-Acetyl-2-naphthylalanine and its derivatives can serve as substrates or inhibitors for certain enzymes, particularly proteases like chymotrypsin, which have a preference for aromatic residues. The unique structure of the naphthyl group allows for the investigation of enzyme active site topography and substrate specificity.

Quantitative Data on Biological Effects

Direct quantitative data on the biological activity of N-Acetyl-2-naphthylalanine as a standalone molecule is limited in publicly available literature. Its effects are typically quantified in the context of the peptides into which it is incorporated. A relevant case study involves the site-specific incorporation of the closely related 2-naphthylalanine (2Nal) into murine dihydrofolate reductase (mDHFR), demonstrating the impact of this bulky, hydrophobic residue on enzyme kinetics.

Table 1: Kinetic Parameters of mDHFR Variants with 2-Naphthylalanine (2Nal) Incorporation

| mDHFR Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Wild-Type | 1.2 ± 0.2 | 18 ± 1 | 15 ± 3 |

| L43Z (2Nal) | 2.0 ± 0.6 | 0.44 ± 0.06 | 0.22 ± 0.07 |

| F50Z (2Nal) | 1.8 ± 0.3 | 0.13 ± 0.01 | 0.072 ± 0.01 |

| L55Z (2Nal) | 0.6 ± 0.1 | 0.011 ± 0.001 | 0.018 ± 0.004 |

| W113Z (2Nal) | 1.2 ± 0.2 | 0.13 ± 0.01 | 0.11 ± 0.02 |

| F134Z (2Nal) | 1.2 ± 0.2 | 0.12 ± 0.01 | 0.10 ± 0.02 |

| L135Z (2Nal) | 1.2 ± 0.3 | 0.054 ± 0.006 | 0.045 ± 0.01 |

Data adapted from a study on the effects of non-natural amino acid incorporation into the enzyme core region. "Z" denotes the position of 2Nal incorporation.

Experimental Protocols

While specific protocols for N-Acetyl-2-naphthylalanine are application-dependent, the following sections outline general methodologies where this compound is utilized.

Solid-Phase Peptide Synthesis (SPPS)

N-Acetyl-2-naphthylalanine is amenable to standard SPPS protocols using either Fmoc or Boc protection strategies.

Objective: To synthesize a peptide with N-terminal N-Acetyl-2-naphthylalanine.

Materials:

-

Fmoc-protected amino acids

-

N-Acetyl-2-naphthylalanine

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

-

N-terminal Acetylation: For the final step, couple N-Acetyl-2-naphthylalanine to the deprotected N-terminus of the peptide chain.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition Assay (Conceptual)

Objective: To determine the inhibitory effect of a peptide containing N-Acetyl-2-naphthylalanine on a target protease.

Materials:

-

Purified target protease

-

Peptide containing N-Acetyl-2-naphthylalanine (potential inhibitor)

-

Fluorogenic or chromogenic substrate for the protease

-

Assay buffer

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a microplate, pre-incubate the protease with varying concentrations of the peptide inhibitor in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the fluorescence or absorbance change over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Visualizations

Experimental Workflow for Peptide Synthesis and Activity Screening

Caption: Workflow for the synthesis and screening of peptides containing N-Acetyl-2-naphthylalanine.

Conceptual Signaling Pathway Modulation

References

Solubility Profile of Ac-2-Nal-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-acetyl-3-(2-naphthyl)-L-alanine (Ac-2-Nal-OH), a synthetic amino acid derivative of significant interest in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | N-acetyl-3-(2-naphthyl)-L-alanine |

| Synonyms | Ac-L-Ala(2-naphthyl)-OH, (S)-N-Acetyl-2-naphthylalanine |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| Appearance | White to off-white solid/powder[1] |

| Melting Point | Data not available[1] |

Solubility Characteristics

The solubility of this compound is primarily influenced by its hydrophobic naphthyl moiety and the presence of a carboxylic acid group. Generally, it is expected to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The acetyl group slightly increases its polarity compared to the free amino acid, but the overall hydrophobic character remains dominant.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents based on available data for structurally related compounds and general principles of solubility.

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Poorly soluble / Insoluble | The large hydrophobic naphthyl group limits solubility in polar protic solvents like water. Safety Data Sheets for the compound often state "no information available" for solubility, which typically indicates low aqueous solubility.[1] |

| Ethanol (B145695) | Sparingly to moderately soluble | As a polar protic solvent with a significant non-polar component, ethanol is expected to be a more effective solvent than water. The solubility of the related N-Acetyl-L-phenylalanine in ethanol is 20 mg/mL, suggesting a similar range for this compound.[2] |

| Methanol (B129727) | Sparingly to moderately soluble | Similar to ethanol, methanol should be a reasonably good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility. The Fmoc-protected analogue, Fmoc-2-Nal-OH, is highly soluble in DMSO. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating large, hydrophobic molecules. |

| Acetone | Sparingly soluble | Acetone is a moderately polar aprotic solvent and is expected to have some solvating power for this compound. |

| Dichloromethane (DCM) | Sparingly soluble | As a non-polar aprotic solvent, DCM may be less effective than more polar organic solvents. |

| Aqueous Base (e.g., 1M NaOH) | Soluble | The carboxylic acid moiety will be deprotonated in a basic solution, forming a more soluble salt. The non-acetylated form, H-2-Nal-OH, is reported to be soluble in 1mol/L NaOH. |

Experimental Protocols

While specific experimental data for this compound is limited, the following are standard methodologies for determining the solubility of a compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The sample should be filtered through a suitable filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Protocol 2: High-Throughput Screening (HTS) for Solubility Estimation

This method allows for a more rapid, albeit less precise, estimation of solubility, which is useful for initial screening.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly effective solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.

-

Precipitation Observation: Visually inspect the wells for the first signs of precipitation after a defined incubation period. The concentration in the last clear well provides an estimate of the kinetic solubility.

-

Instrumental Analysis (Optional): For a more quantitative assessment, the plates can be analyzed using nephelometry or turbidimetry to detect light scattering from precipitated particles.

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for High-Throughput Solubility Screening.

Conclusion

This compound is a hydrophobic molecule with limited solubility in aqueous media. For practical laboratory use, organic solvents such as DMSO and DMF are recommended for preparing stock solutions. For applications requiring aqueous buffers, the use of co-solvents or pH adjustment to the basic range to form a salt may be necessary to achieve the desired concentration. The experimental protocols provided in this guide offer standardized methods for researchers to determine the precise solubility of this compound in their specific solvent systems.

References

Potential Research Applications of N-Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) is a synthetic amino acid derivative that has garnered significant interest in peptide-based drug discovery and development. Its unique structural properties, characterized by the bulky and hydrophobic naphthyl group, offer distinct advantages in modulating the pharmacological properties of peptides. This technical guide provides an in-depth overview of the core research applications of this compound, with a primary focus on its well-established role in the design of potent Gonadotropin-Releasing Hormone (GnRH) antagonists. Furthermore, this guide explores its emerging potential in other therapeutic areas, such as the development of novel antimicrobial agents. Detailed experimental protocols for peptide synthesis and relevant bioassays are provided, alongside a comprehensive summary of key quantitative data to facilitate comparative analysis. Visual diagrams of pertinent signaling pathways and experimental workflows are included to enhance understanding.

Introduction to this compound

This compound is an acetylated form of the unnatural amino acid L-2-naphthylalanine. The acetylation of the N-terminus enhances its stability and makes it a valuable building block in solid-phase peptide synthesis (SPPS). The most significant feature of this compound is its bicyclic aromatic side chain, which imparts a high degree of hydrophobicity and steric bulk to the peptide structure. These characteristics are instrumental in influencing peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid | [1] |

| Synonyms | (S)-N-ACETYL-2-NAPHTHYLALANINE | [1] |

| Molecular Formula | C15H15NO3 | [1] |

| Molecular Weight | 257.28 g/mol | [1][2] |

| Melting Point | 185-186 °C | [1] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in organic solvents like DMSO and methanol, slightly soluble in water. | [3] |

Core Application: Gonadotropin-Releasing Hormone (GnRH) Antagonists

The most prominent application of this compound is in the development of GnRH antagonists. GnRH, a decapeptide, is the master regulator of the reproductive axis, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][4] GnRH antagonists competitively block the GnRH receptor (GnRHR), leading to a rapid and reversible suppression of gonadotropins and, consequently, sex steroid production. This mechanism of action is therapeutically valuable in various hormone-dependent conditions.

The incorporation of Ac-D-2-Nal at the N-terminus (position 1) is a hallmark of many potent, third-generation GnRH antagonists.[5] This modification, often in combination with other unnatural amino acids, contributes to high receptor binding affinity and improved metabolic stability.[5]

Acyline: A Case Study of an Ac-D-2-Nal-Containing GnRH Antagonist

Acyline is a potent GnRH antagonist that exemplifies the successful application of Ac-D-2-Nal.[6][7][8] Its structure is: Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-Aph(Ac)-D-Aph(Ac)-Leu-ILys-Pro-D-Ala-NH₂ [1]

Table 2: Biological and Pharmacokinetic Data for Acyline

| Parameter | Value | Experimental Context | Reference |

| IC50 | 0.52 nM | GnRH-induced response in a reporter gene assay in HEK-293 cells expressing the human GnRH receptor. | [8] |

| Peak Serum Level (Cmax) | 18.9 ± 0.9 ng/mL | In healthy men after a single 75 µg/kg subcutaneous injection. | [9][10] |

| Serum Half-life (t1/2) | 28.3 ± 4.2 hours | In healthy men after a single 75 µg/kg subcutaneous injection. | [9] |

| In Vivo Effect | Suppressed serum testosterone (B1683101) to 13.4 ± 1.4% of baseline levels. | In healthy men after a single 75 µg/kg subcutaneous injection, with suppression maintained for over 48 hours. | [10] |

GnRH Receptor Signaling Pathway

GnRH antagonists, such as those containing Ac-D-2-Nal, exert their effects by blocking the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The binding of GnRH to its receptor primarily activates the Gq/11 signaling pathway.

References

- 1. Antimicrobial Peptide Identified via Machine Learning Presents Both Potent Antibacterial Properties and Low Toxicity toward Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Boosting salt resistance of short antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alanine-2 carbonyl is an oxygen ligand in Cu2+ coordination of Alzheimer's disease amyloid-beta peptide--relevance to N-terminally truncated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell‐Penetrant Peptide Disrupting the Transcription Factor CP2c Complexes Induces Cancer‐Specific Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of gonadotropin release by a non-GnRH peptide sequence of the GnRH precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boosting Salt Resistance of Short Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Ac-2-Nal-OH mechanism of action in biochemical assays

An In-Depth Technical Guide to the Mechanism of Action of Ac-2-Nal-OH in Biochemical Assays

Introduction

N-Acetyl-2-naphthylalanine (this compound) is a specialized, non-natural amino acid derivative.[1][2] Its structure, featuring an acetylated N-terminus and a bulky, hydrophobic 2-naphthylalanine side chain, makes it a critical building block in the solid-phase synthesis of peptide-based pharmaceuticals.[2] While not typically used as a standalone therapeutic, this compound, particularly its D-enantiomer (Ac-d-2Nal-OH), is a cornerstone component in the design of potent, third-generation Gonadotropin-Releasing Hormone (GnRH) receptor antagonists.[3][4] These antagonists are pivotal in therapeutic strategies for hormone-dependent conditions, including in vitro fertilization (IVF) protocols, endometriosis, and certain cancers.[4][5]

This guide details the mechanism of action conferred by the Ac-d-2Nal moiety within these peptide antagonists, the biochemical assays used for their characterization, and the underlying signaling pathways they modulate.

Core Mechanism of Action: Competitive GnRH Receptor Antagonism

The primary mechanism of action for peptide antagonists incorporating Ac-d-2Nal is competitive antagonism at the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary.[4][5]

The native ligand, GnRH-I, is a decapeptide that binds to the GnRHR and stimulates the synthesis and pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][6] Antagonists containing Ac-d-2Nal at the N-terminus (position 1) are designed to bind to the GnRHR with high affinity but lack the ability to activate it.[3][4] This competitive binding physically blocks the endogenous GnRH from accessing its receptor, leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[5][7] The preference for D-isomers like Ac-d-2Nal at the N-terminus is crucial for stabilizing the peptide conformation required for high-affinity receptor binding and for providing resistance against proteolytic degradation.[3]

Modulated Signaling Pathways

GnRH antagonists function by inhibiting the downstream signaling cascade typically initiated by GnRH binding. The canonical pathway involves the activation of the Gq/11 family of G proteins.[6] This blockade prevents the activation of key secondary messenger systems.

Key inhibited pathways include:

-

Phospholipase C (PLC) Activation: GnRHR activation normally stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Antagonists prevent this crucial first step.

-

Intracellular Calcium (Ca2+) Mobilization: The generation of IP3 is blocked, thus preventing the release of Ca2+ from intracellular stores in the endoplasmic reticulum. This inhibition of Ca2+ flux is a key indicator of antagonist activity.[8]

-

Protein Kinase C (PKC) and MAPK Activation: The lack of DAG and Ca2+ mobilization prevents the activation of PKC and downstream mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 phosphorylation.[8]

-

Gene Expression: The inhibition of these signaling cascades ultimately prevents the activation of transcription factors like CREB, which are necessary for the expression of gonadotropin subunit genes, such as the luteinizing hormone beta (Lhb) gene.[8]

Quantitative Data Presentation

The incorporation of Ac-d-2Nal at position 1 is a common feature in potent GnRH antagonists. The table below summarizes the in vitro potency (IC50) of several such compounds, demonstrating the high affinity conferred by this structural motif.

| Compound Name | Structure Highlights (Key Substitutions) | In Vitro Potency (IC50, nM) | Target Receptor |

| Cetrorelix | Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-Cit⁶, D-Ala¹⁰ | 1.21[6] | Human GnRH-R |

| Acyline | Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-4Aph(Ac)⁶, D-Ala¹⁰ | 0.52[3] | Human GnRH-R |

| Ganirelix | Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-hArg(Et2)⁶, D-Ala¹⁰ | ~0.4 (Ki) | Human GnRH-R |

| Degarelix | Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-4Aph(Hor)⁶, D-Ala¹⁰ | 3[6] | Human GnRH-R |

| Antagonist 9 | Ac-D-2Nal¹ , D-4Cpa², D-3Pal³, D-S-pMeOBzlNorbCys⁶ | 0.73[3] | Human GnRH-R |

Note: Data is compiled from multiple sources for comparison. Assay conditions may vary between studies.

Experimental Protocols

Characterizing the antagonistic activity of peptides containing this compound involves a suite of biochemical assays to determine binding affinity, functional inhibition, and effects on downstream signaling.

Competitive Receptor Binding Assay

This assay quantifies the ability of a test antagonist to displace a radiolabeled ligand from the GnRH receptor, allowing for the determination of its binding affinity (IC50).

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).

-

Membrane Preparation: Homogenize cells and prepare a crude membrane fraction by centrifugation.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled GnRH antagonist (e.g., 125I-Cetrorelix) and varying concentrations of the unlabeled test antagonist.

-

Incubation: Allow the reaction to proceed at 4°C for 60-90 minutes to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist. Determine the IC50 value using non-linear regression analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lifetein.com [lifetein.com]

- 3. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gonadotrophin‐releasing hormone antagonists for assisted reproductive technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hormonal effects of single gonadotropin-releasing hormone antagonist doses in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data and Synthetic Protocol for (S)-N-Acetyl-2-naphthylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Acetyl-2-naphthylalanine is a derivative of the non-proteinogenic amino acid (S)-2-naphthylalanine. The incorporation of the naphthyl group introduces significant steric bulk and hydrophobicity compared to natural amino acids, making it a valuable building block in medicinal chemistry and peptide design. The N-acetyl group modifies the charge and polarity of the N-terminus, which can influence the molecule's biological activity, stability, and pharmacokinetic properties. This technical guide provides a summary of the available spectral data for (S)-N-Acetyl-2-naphthylalanine, a detailed experimental protocol for its synthesis, and an overview of a relevant biological signaling pathway.

Data Presentation

Due to the limited availability of experimentally derived public data for (S)-N-Acetyl-2-naphthylalanine, the following tables summarize predicted spectral data alongside general characteristics. These predictions are based on computational models and should be confirmed by experimental analysis.

Table 1: General Properties of (S)-N-Acetyl-2-naphthylalanine

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol |

| CAS Number | 37439-99-9 |

| Appearance | White to off-white solid (predicted) |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | m | 3H | Ar-H |

| ~7.50 | m | 2H | Ar-H |

| ~7.30 | d | 1H | Ar-H |

| ~7.20 | s | 1H | Ar-H |

| ~6.20 | d | 1H | NH |

| ~4.90 | q | 1H | α-CH |

| ~3.40 | dd | 1H | β-CH₂ |

| ~3.20 | dd | 1H | β-CH₂ |

| ~2.00 | s | 3H | CH₃ (Acetyl) |

| ~11.00 | br s | 1H | COOH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~175.0 | COOH |

| ~170.0 | C=O (Amide) |

| ~136.0 | Ar-C (Quaternary) |

| ~133.5 | Ar-C (Quaternary) |

| ~132.5 | Ar-C (Quaternary) |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.8 | Ar-CH |

| ~127.5 | Ar-CH |

| ~126.0 | Ar-CH |

| ~125.8 | Ar-CH |

| ~125.5 | Ar-CH |

| ~53.0 | α-CH |

| ~38.0 | β-CH₂ |

| ~23.0 | CH₃ (Acetyl) |

Table 4: Predicted Key IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3300 | N-H stretch (Amide) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1650 | C=O stretch (Amide I) |

| ~1540 | N-H bend (Amide II) |

| ~1600, ~1500, ~1450 | C=C stretch (Aromatic) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 257 | [M]⁺ (Molecular Ion) |

| 212 | [M - COOH]⁺ |

| 198 | [M - CH₃CONH₂]⁺ |

| 141 | [Naphthyl-CH₂]⁺ |

| 115 | [Naphthyl]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following is a general experimental protocol for the N-acetylation of (S)-2-naphthylalanine. This procedure is based on standard methods for the N-acetylation of amino acids.[1][2]

Synthesis of (S)-N-Acetyl-2-naphthylalanine

Materials:

-

(S)-2-naphthylalanine

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve (S)-2-naphthylalanine (1.0 equivalent) in glacial acetic acid.

-

To the stirred solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

If precipitation is slow, slowly add cold water to the mixture with vigorous stirring until a solid forms.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual acetic acid and acetic anhydride.

-

Dry the product under vacuum to yield (S)-N-Acetyl-2-naphthylalanine.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization: The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

FTIR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Mandatory Visualization

N-acetylated amino acids are involved in various cellular processes, including the regulation of protein stability and signaling. The N-terminal acetylation of proteins is a common post-translational modification that can create degradation signals (degrons), marking the protein for ubiquitination and subsequent proteasomal degradation. This process is a key component of cellular protein quality control.

References

A Technical Guide to High-Purity Ac-2-Nal-OH for Researchers and Drug Development Professionals

Introduction

(S)-N-Acetyl-2-naphthylalanine, commonly referred to as Ac-2-Nal-OH, is a synthetic amino acid derivative that has garnered interest within the scientific community for its unique structural features and applications in biochemical research and peptide chemistry. This technical guide provides an in-depth overview of high-purity this compound, including its commercial suppliers, physicochemical properties, and established experimental applications. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for reliable and reproducible research outcomes. Several chemical suppliers offer this compound at various purity levels and quantities. Below is a comparative summary of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| BOC Sciences | This compound | 37439-99-9 | C₁₅H₁₅NO₃ | 257.28 | Information not specified | Offers custom synthesis and scalable production. |

| MedChemExpress | This compound | 37439-99-9 | C₁₅H₁₅NO₃ | 257.28 | >98% (HPLC) | Provides a detailed data sheet with solubility information. |

| CP Lab Safety | This compound | 37439-99-9 | C₁₅H₁₅NO₃ | 257.2845 | 95% | Available in 25g package size.[1] |

| ChemicalBook | (S)-N-Acetyl-2-naphthylalanine | 37439-99-9 | C₁₅H₁₅NO₃ | 257.28 | 95% to 99% (HPLC) | Lists multiple suppliers, primarily based in China.[2][3] |

| Chixin Biotech | (S)-N-Acetyl-2-naphthylalanine | 37439-99-9 | C₁₅H₁₅NO₃ | 257.28 | Information not specified | Trader of various peptides and pharmaceutical intermediates.[4] |

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid | |

| Synonyms | (S)-N-Acetyl-2-naphthylalanine, N-Acetyl-3-(2-naphthyl)-L-alanine | [3] |

| CAS Number | 37439-99-9 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 257.28 g/mol | [2][3][4] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 185-186 °C | |

| Boiling Point | 543.4 °C at 760 mmHg | |

| Density | 1.243 g/cm³ | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water. |

Applications in Biochemical Research and Peptide Chemistry

This compound serves as a valuable tool in various research and development areas, primarily due to the presence of the bulky naphthyl group and the N-acetyl modification.

1. Biochemical Assays: this compound is utilized as a reagent in biochemical assays.[2] The N-acetyl group enhances the stability of the molecule, making it suitable for enzymatic studies. One notable application is in the study of enzyme kinetics and substrate specificity.

2. Peptide Synthesis and Drug Design: The incorporation of this compound into peptide chains is a key application. The N-acetyl group protects the N-terminus during peptide synthesis.[5] The bulky and hydrophobic naphthyl side chain can influence the conformation and biological activity of peptides. This makes it a useful building block for designing peptidomimetics and studying peptide-receptor interactions. The enhanced hydrophobicity can also be leveraged to improve the pharmacokinetic properties of peptide-based drug candidates.[6]

Experimental Protocol: Use of this compound in a Biochemical Assay

A documented application of this compound is in the preparation of cross-linked enzyme aggregates (CLEAs). The following is a summary of the likely experimental steps based on the work of Zheng et al. (2014), who utilized this compound as a component in their study on trehalose (B1683222) synthase. A detailed, step-by-step protocol would be extracted from the full-text article.

[Full detailed experimental protocol from Zheng, J., et al. (2014). Preparation of cross-linked enzyme aggregates of trehalose synthase via co-aggregation with polyethyleneimine. Applied Biochemistry and Biotechnology, 174(6), 2067-78, will be inserted here upon accessing the full-text publication. The protocol will include specifics on buffer preparation, enzyme and substrate concentrations, reaction conditions, and analytical methods for product quantification.]

Visualizations

The following diagrams illustrate a general experimental workflow involving this compound and a conceptual representation of its application in peptide synthesis.

High-purity this compound is a versatile building block for researchers in peptide chemistry and drug discovery. Its unique structural characteristics, conferred by the N-acetyl group and the naphthyl side chain, offer advantages in the design of novel peptides with potentially enhanced stability and biological activity. The information compiled in this guide provides a foundational resource for sourcing and utilizing this compound in a laboratory setting. For specific experimental applications, it is recommended to consult detailed protocols from peer-reviewed literature.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-N-Acetyl-2-naphthylalanine | 37439-99-9 [chemicalbook.com]

- 3. (S)-N-Acetyl-2-naphthylalanine suppliers & manufacturers in China [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Human Naa50 Protein Displays Broad Substrate Specificity for Amino-terminal Acetylation: DETAILED STRUCTURAL AND BIOCHEMICAL ANALYSIS USING TETRAPEPTIDE LIBRARY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

An In-Depth Technical Guide to the Safe Handling of Ac-2-Nal-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-2-naphthylalanine (Ac-2-Nal-OH) is a synthetic amino acid derivative that plays a significant role in modern drug discovery and peptide chemistry.[1][] Its unique structural feature, a bulky naphthyl group, imparts valuable properties to peptides, influencing their conformation, stability, and interaction with biological targets.[1][] As its use in research and pharmaceutical development becomes more prevalent, a thorough understanding of its safety and handling precautions is paramount. This guide provides a comprehensive overview of the essential safety data, handling procedures, and experimental considerations for this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the foundation for its safe handling. Key properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (2S)-2-acetamido-3-(naphthalen-2-yl)propanoic acid | [1][] |

| Synonyms | (S)-N-Acetyl-2-naphthylalanine, N-Acetyl-L-2-naphthylalanine | [1][][3][4] |

| CAS Number | 37439-99-9 | [3][4] |

| Molecular Formula | C15H15NO3 | [1][][4] |

| Molecular Weight | 257.28 g/mol | [1][][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 185-186 °C | [1][] |

| Boiling Point | 543.4 °C at 760 mmHg | [1][] |

| Density | 1.243 g/cm³ | [1][] |

| Solubility | Slightly soluble in water, soluble in organic solvents like methanol (B129727) and ethanol. | [6] |

Hazard Identification and Safety Precautions

While specific GHS classification for this compound is not consistently reported, related compounds and general laboratory chemical safety principles suggest that it should be handled with care. The primary hazards are associated with inhalation, ingestion, and skin/eye contact.[7][8][9][10]

GHS Hazard Statements (Potential)

Based on data for similar compounds, the following hazard statements may apply:

-

H302: Harmful if swallowed[10]

-

H315: Causes skin irritation[10]

-

H319: Causes serious eye irritation[10]

-

H335: May cause respiratory irritation[10]

Precautionary Statements

To mitigate these risks, the following precautionary measures are recommended:

| Category | Precautionary Statement Codes |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

A detailed workflow for the safe handling of this compound is depicted in the following diagram:

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure.

| PPE Item | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator (e.g., N95) is recommended. |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. | [11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [12] |

Fire and Explosion Hazard Data

This compound is a combustible solid, but not highly flammable under normal laboratory conditions.

| Parameter | Information |

| Flash Point | Not available |

| Autoignition Temperature | Not available |

| Flammable Limits | Not available |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx). |

| Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage

-

Store in a tightly closed container.[7]

-

Keep in a cool, dry, and well-ventilated area.[7]

-

Recommended storage temperature is between 2-8°C.[13]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7][14][15][16][17][18]

-

Unused Material: Collect in a designated, labeled, and sealed container for chemical waste.

-

Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent. Collect the rinsate as chemical waste. Disposable labware should be placed in a designated solid waste container.

-

Empty Containers: Triple-rinse with a suitable solvent, collecting the rinsate for disposal as chemical waste. Deface the label before discarding the container.[14][15]

The general workflow for chemical waste disposal is illustrated below:

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a non-natural amino acid into a peptide sequence.

General Protocol for Coupling this compound in Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or Collidine)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Coupling of this compound:

-

Dissolve this compound (typically 2-4 equivalents relative to resin loading) and the coupling reagent in DMF.

-

Add the base to the solution to activate the carboxylic acid of this compound.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

-

Repeat: Continue with the synthesis of the peptide by repeating the deprotection and coupling steps for the subsequent amino acids.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Context and Potential Signaling Pathways

The incorporation of this compound into peptides can significantly impact their biological activity. The bulky and hydrophobic naphthyl side chain can enhance binding affinity to receptors and increase resistance to enzymatic degradation.

While specific signaling pathways directly modulated by this compound are not extensively documented, peptides containing this residue are being investigated for their roles as:

-

Anticancer Agents: Peptides containing 2-naphthylalanine have shown cytotoxic activity against cancer cell lines. The proposed mechanism often involves membrane disruption or interaction with specific cellular targets to induce apoptosis.

-

GPCR Ligands: The conformational constraints imposed by this compound make it a valuable tool in designing peptide ligands with high affinity and selectivity for G-protein coupled receptors (GPCRs). The interaction of such peptides can trigger or inhibit various downstream signaling cascades.

-

Neuroprotective Agents: Some studies are exploring the potential of peptides containing unnatural amino acids in the context of neurodegenerative diseases.

A simplified representation of a potential GPCR signaling pathway that could be modulated by a peptide containing this compound is shown below:

Quantitative Toxicity Data

Detailed quantitative toxicity data for this compound is limited. Most available information is qualitative, stating that the compound "may be harmful." For risk assessment, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier and to handle the compound with the assumption that it is potentially toxic. In the absence of specific LD50 or LC50 data, conducting in-house cytotoxicity assays on relevant cell lines is recommended before extensive use.

This compound is a valuable tool for researchers in drug development and peptide chemistry. While it presents potential hazards typical of laboratory chemicals, these risks can be effectively managed through adherence to the safety precautions, handling guidelines, and disposal procedures outlined in this guide. A thorough understanding of its properties and a commitment to safe laboratory practices will ensure the continued and successful application of this important synthetic amino acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | C28H23NO4 | CID 2734452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 14. uwlax.edu [uwlax.edu]

- 15. ehs.uc.edu [ehs.uc.edu]

- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 18. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]

Stereoisomers of N-Acetyl-2-naphthylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-2-naphthylalanine (Ac-2-Nal) is a synthetic derivative of the amino acid alanine, incorporating a bulky naphthyl group. This modification confers unique physicochemical properties, making it a valuable building block in medicinal chemistry and drug design. The presence of a chiral center at the alpha-carbon gives rise to two stereoisomers: N-Acetyl-L-2-naphthylalanine (the (S)-enantiomer) and N-Acetyl-D-2-naphthylalanine (the (R)-enantiomer). The distinct spatial arrangement of these enantiomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. This technical guide provides an in-depth overview of the stereoisomers of N-Acetyl-2-naphthylalanine, focusing on their synthesis, separation, and potential biological significance.

Physicochemical and Biological Properties

The stereochemistry of N-Acetyl-2-naphthylalanine is a critical determinant of its biological function. While specific quantitative data comparing the biological activities of the individual enantiomers are not extensively available in the public domain, it is a well-established principle in pharmacology that enantiomers can exhibit markedly different interactions with chiral biological targets such as receptors and enzymes. The (R)-enantiomer, N-Acetyl-D-2-naphthylalanine, is noted for its use as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders, due to its potential for increased binding affinity at receptor sites.[1]

Table 1: Physicochemical Properties of N-Acetyl-2-naphthylalanine Stereoisomers

| Property | N-Acetyl-L-2-naphthylalanine | N-Acetyl-D-2-naphthylalanine | Racemic N-Acetyl-DL-2-naphthylalanine |

| Synonyms | (S)-N-Acetyl-2-naphthylalanine, Ac-L-2-Nal-OH | (R)-N-Acetyl-2-naphthylalanine, Ac-D-Ala(2-naphthyl)-OH | N-Acetyl-3-(2-naphthyl)-DL-alanine |

| Molecular Formula | C₁₅H₁₅NO₃[2] | C₁₅H₁₅NO₃[1] | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol [2] | 257.27 g/mol [1] | 257.29 g/mol |

| Appearance | White to off-white powder | White to off-white powder[1] | Data not available |

| Melting Point | Data not available | 179-193 °C[1] | Data not available |

| Specific Rotation ([α]D) | Not specified in available literature. | Not specified in available literature. | Not applicable (racemic mixture) |

| Purity (HPLC) | ≥ 98% (typical) | ≥ 98% (typical)[1] | Not applicable |

| Storage Conditions | 0-8°C | 0-8°C[1] | Room temperature |

Experimental Protocols

I. Enantioselective Synthesis of N-Acetyl-2-naphthylalanine

The synthesis of enantiomerically pure N-Acetyl-2-naphthylalanine can be achieved through various methods, including the use of chiral catalysts. A general approach involves the N-acetylation of the corresponding enantiomer of 2-naphthylalanine.

Workflow for Enantioselective Synthesis:

Caption: General workflow for the synthesis of N-Acetyl-2-naphthylalanine stereoisomers.

Protocol:

-

Reaction Setup: Dissolve the desired enantiomer (L- or D-2-naphthylalanine) in glacial acetic acid.

-

Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, remove the acetic acid under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.

II. Chiral Separation of N-Acetyl-DL-2-naphthylalanine by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely used method for the analytical and preparative separation of enantiomers. The following protocol is adapted from a method for the separation of the closely related N-acetyl-D/L-phenylalanine.

Workflow for Chiral HPLC Separation:

References

The Pivotal Role of the 2-Naphthyl Group in the Function of N-Acetyl-2-naphthylalanine (Ac-2-Nal-OH)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-2-naphthylalanine (Ac-2-Nal-OH) is a synthetically derived amino acid that has garnered significant attention in medicinal chemistry, primarily for its integral role in the development of peptide-based therapeutics. The defining characteristic of this compound is its 2-naphthyl group, a bulky and hydrophobic moiety that imparts unique physicochemical properties. This technical guide delves into the critical function of the 2-naphthyl group in the biological activity of this compound, with a particular focus on its application in gonadotropin-releasing hormone (GnRH) antagonists. Through an examination of structure-activity relationships, experimental data, and signaling pathways, this document elucidates how the steric and hydrophobic nature of the 2-naphthyl group influences peptide conformation, receptor binding affinity, and overall antagonist potency. Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-containing peptides are also provided to facilitate further research and development in this area.

Introduction

This compound is an acetylated derivative of the unnatural amino acid 2-naphthylalanine.[1] Its structure is characterized by an alanine (B10760859) backbone with a 2-naphthyl group attached at the β-carbon and an acetyl group capping the N-terminus. This unique combination of features, particularly the large, aromatic naphthyl side chain, confers distinct hydrophobic and steric properties that are instrumental in its biological function.[1][2]

The primary application of this compound is in peptide science, where it serves as a crucial building block in the design of biologically active peptides.[1] Its incorporation, especially in the D-isomeric form (Ac-D-2-Nal-OH), has been pivotal in the development of potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor.[3] GnRH antagonists are a class of drugs used to treat hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, and in assisted reproduction technologies.[4][5]

This guide will provide a comprehensive overview of the role of the 2-naphthyl group in the functionality of this compound, with a focus on its impact on the structure-activity relationship (SAR) of GnRH antagonists.

The Multifaceted Role of the 2-Naphthyl Group

The 2-naphthyl group of this compound contributes to its biological activity through a combination of hydrophobicity, steric hindrance, and its influence on peptide conformation.

Hydrophobicity and Receptor Binding

The 2-naphthyl group is a large, nonpolar moiety, which significantly increases the hydrophobicity of the amino acid. This property is critical for the interaction of this compound-containing peptides with their biological targets. In the context of GnRH antagonists, the hydrophobic cluster at the N-terminus, which often includes Ac-D-2-Nal, is essential for high-affinity binding to the GnRH receptor.[4]

The hydrophobic nature of the 2-naphthyl group facilitates its insertion into hydrophobic pockets within the receptor's binding site. This interaction contributes significantly to the overall binding energy and, consequently, to the potency of the antagonist. While a standardized hydrophobicity value for 2-naphthylalanine is not universally cited across all scales, its large aromatic surface area inherently places it among the more hydrophobic amino acids, comparable to or exceeding that of tryptophan and phenylalanine.

Steric Effects and Conformational Stability

The bulky nature of the 2-naphthyl group imposes significant steric constraints on the peptide backbone. This steric hindrance can influence the local conformation of the peptide, restricting its flexibility and favoring specific secondary structures, such as β-turns.[6] In the design of GnRH antagonists, the adoption of a specific bioactive conformation is crucial for effective receptor binding and the prevention of receptor activation.

The N-terminal acetyl group further enhances the stability of the peptide by protecting it from enzymatic degradation by aminopeptidases.[1] This increased stability, combined with the conformational rigidity imparted by the 2-naphthyl group, contributes to a longer duration of action in vivo.

This compound in Gonadotropin-Releasing Hormone (GnRH) Antagonists

The function of this compound is best exemplified by its role in GnRH antagonists. GnRH, a decapeptide, regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[7] GnRH antagonists competitively block this receptor, thereby suppressing the production of sex hormones.[8]

Structure-Activity Relationship (SAR) at the N-Terminus

Structure-activity relationship studies have consistently demonstrated the importance of a hydrophobic D-amino acid at the N-terminal position of GnRH antagonists for potent activity. Ac-D-2-Nal has emerged as a preferred residue in this position in many third-generation GnRH antagonists like Cetrorelix.[4] The replacement of the native pGlu-His-Trp N-terminus of GnRH with a hydrophobic cluster containing Ac-D-2-Nal is a key modification that confers antagonistic properties.

Signaling Pathway of GnRH Receptor Antagonism

The binding of GnRH to its receptor activates the Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.

This compound-containing GnRH antagonists, by competitively binding to the GnRH receptor, prevent the initiation of this signaling cascade, thereby inhibiting the release of gonadotropins.

References

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]